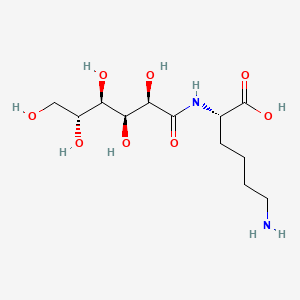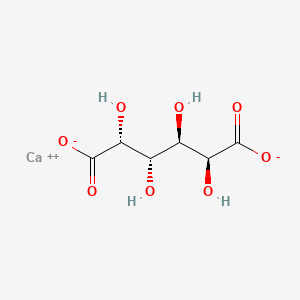
Calcium galactarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium galactarate can be synthesized through the reaction of galactaric acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving galactaric acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled reaction of galactaric acid with calcium carbonate or calcium hydroxide under optimized conditions to ensure high yield and purity. The product is then filtered, washed, and dried to obtain the final crystalline form of this compound.
Chemical Reactions Analysis
Types of Reactions
Calcium galactarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms of galactaric acid.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or aldehydes.
Scientific Research Applications
Calcium galactarate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: this compound is studied for its potential role in cellular metabolism and as a source of calcium in biological systems.
Medicine: Research has explored its potential use in drug delivery systems and as a dietary supplement for calcium.
Industry: It is used in the production of biodegradable polymers and as an additive in food and pharmaceutical products.
Mechanism of Action
The mechanism of action of calcium galactarate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of calcium, which is essential for numerous physiological processes, including muscle contraction, nerve function, and bone formation. The galactaric acid component can participate in metabolic pathways, influencing cellular functions and energy production.
Comparison with Similar Compounds
Similar Compounds
Calcium gluconate: A calcium salt of gluconic acid, used as a mineral supplement and medication.
Calcium lactate: A calcium salt of lactic acid, commonly used in food and pharmaceutical industries.
Calcium citrate: A calcium salt of citric acid, widely used as a dietary supplement.
Uniqueness
Calcium galactarate is unique due to its specific chemical structure and properties derived from galactaric acid. Unlike other calcium salts, it offers distinct advantages in certain applications, such as its potential use in biodegradable polymers and its role in specific metabolic pathways.
Properties
CAS No. |
4696-66-6 |
|---|---|
Molecular Formula |
C6H8CaO8 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
calcium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2+,3+,4-; |
InChI Key |
UGZVNIRNPPEDHM-UEXKISHTSA-L |
Isomeric SMILES |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
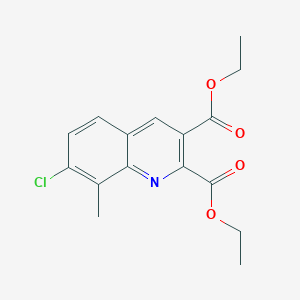
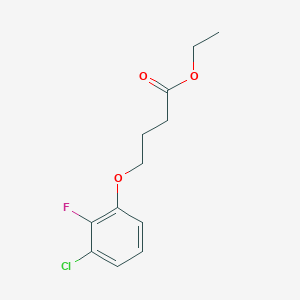

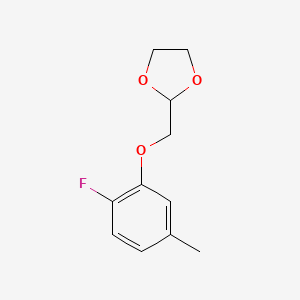
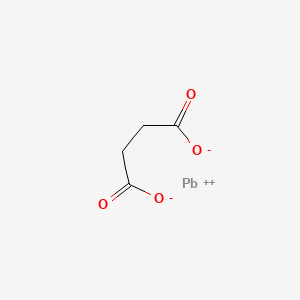
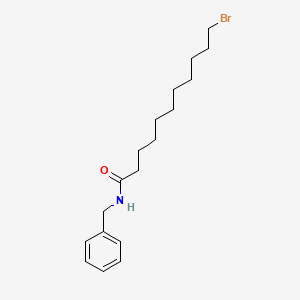
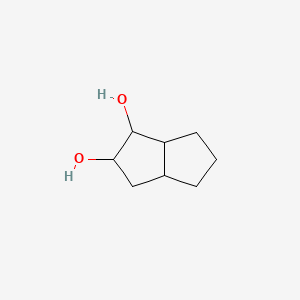
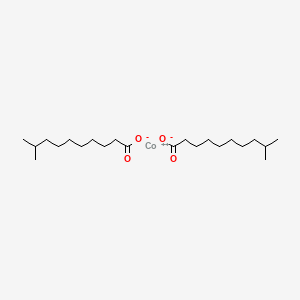
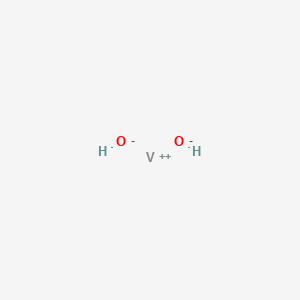
![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12641540.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12641544.png)
